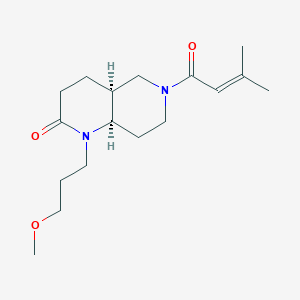![molecular formula C20H24N2O2S B5313133 N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
MPEP acts as a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor, which is a member of the metabotropic glutamate receptor family. These receptors are involved in the modulation of synaptic transmission and plasticity, and their dysregulation has been implicated in various neurological disorders. By blocking the activity of N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, MPEP is able to modulate synaptic transmission and plasticity, leading to its therapeutic effects.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, MPEP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments, including its selectivity for the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor and its ability to modulate synaptic transmission and plasticity. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on MPEP, including its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to develop more selective and potent N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide antagonists.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 4-[(phenylthio)methyl]benzoyl chloride with 2-(4-morpholinyl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, MPEP has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for drug addiction.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-11-22-12-14-24-15-13-22)18-8-6-17(7-9-18)16-25-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGYDRWLGJGBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)


![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)

![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)